![molecular formula C23H20N2O4S B2676768 N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide CAS No. 895447-65-1](/img/structure/B2676768.png)
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation . The starting materials can vary, but ortho-aminophenol and heptafluoro-2-iodopropane have been used in some cases .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed using techniques like 1H NMR, 13C NMR, and HRMS . These techniques provide detailed information about the atomic and molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps . These steps can include electrophilic substitution, cyclization, reduction, and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the melting point can be determined, and spectroscopic techniques like IR and NMR can be used to analyze the compound’s structure .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
- Anxiolytic Properties : Research suggests that benzoimidazole derivatives, including compounds similar to our target molecule, exhibit anxiolytic effects . These compounds may help alleviate anxiety without causing sedation.
- Anticancer Potential : Some benzoimidazole-based molecules have demonstrated potent anticancer activity . Further exploration of our compound’s effects on cancer cells could be valuable.
Neurological Disorders
- Treatment of Nerve Function Loss : Benzo[d]oxazole derivatives have been investigated for their potential in treating nerve function loss . Understanding how our compound interacts with neural pathways could provide insights into neuroprotective mechanisms.
Imaging Agents
- PET Imaging of β-Amyloid Plaques : Certain benzoimidazole derivatives serve as PET imaging probes for detecting β-amyloid plaques in Alzheimer’s patients’ brains . Our compound’s structural features may contribute to similar applications.
Antimicrobial Activity
- Antibacterial Properties : Imidazole-containing compounds often exhibit antimicrobial activity . Investigating our compound’s effects against specific bacterial strains could be worthwhile.
Materials Science and Electronics
- Functional Materials : 1,2,3-Dithiazoles, related to our compound, are precursors for functional materials used in electronics and spintronics . Exploring its role in material design could yield novel applications.
Anticonvulsant Properties
- Potential Anticonvulsant Activity : Although not directly studied for our compound, imidazole derivatives have been evaluated for anticonvulsant effects . Further research could uncover its suitability in managing seizures.
Safety and Hazards
Orientations Futures
The future directions for research on this compound and similar compounds could involve further exploration of their pharmacological activities. Given the wide range of activities exhibited by similar compounds, there is potential for the development of new drugs . Additionally, the synthesis methods could be optimized, and the compound could be tested against a wider range of biological targets.
Propriétés
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-16-6-12-19(13-7-16)30(27,28)15-14-22(26)24-18-10-8-17(9-11-18)23-25-20-4-2-3-5-21(20)29-23/h2-13H,14-15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQZUKSIZKQXDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.